2-(3,5-Dichlorophenyl)-2-phenylacetic acid
Overview
Description
2-(3,5-Dichlorophenyl)-2-phenylacetic acid is an organic compound characterized by the presence of both dichlorophenyl and phenyl groups attached to an acetic acid moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves the formation of new carbon-carbon bonds through the interaction of organoboron reagents with palladium .
Biochemical Pathways
It’s known that suzuki–miyaura coupling reactions, which this compound may be involved in, play a significant role in the synthesis of various organic compounds .
Pharmacokinetics
A structurally similar compound, 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol, was found to be excreted in urine for up to 120 hours after administration . This suggests that 2-(3,5-Dichlorophenyl)-2-phenylacetic acid may also have a prolonged presence in the body, but further studies would be needed to confirm this.
Result of Action
The suzuki–miyaura coupling reactions that this compound may be involved in are known to result in the formation of new carbon-carbon bonds , which can lead to the synthesis of a wide variety of organic compounds .
Action Environment
It’s known that the success of suzuki–miyaura coupling reactions, which this compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-2-phenylacetic acid typically involves the reaction of 3,5-dichlorobenzyl chloride with phenylacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-2-phenylacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(3,5-Dichlorophenyl)-2-phenylacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorophenylacetic acid
- 2-Phenylacetic acid
- 3,5-Dichlorobenzyl chloride
Comparison
2-(3,5-Dichlorophenyl)-2-phenylacetic acid is unique due to the presence of both dichlorophenyl and phenyl groups, which confer distinct chemical and biological properties. Compared to 3,5-dichlorophenylacetic acid and 2-phenylacetic acid, the compound exhibits enhanced reactivity and potential biological activities. The combination of these functional groups makes it a valuable intermediate for the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-2-phenylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-6-10(7-12(16)8-11)13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKQCOJXUBRVPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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